molecular formula C10H12BrNO2S B1474660 Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide CAS No. 1801166-69-7

Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide

Cat. No.: B1474660
CAS No.: 1801166-69-7
M. Wt: 290.18 g/mol
InChI Key: OAPINKSRGAZLEY-UHFFFAOYSA-N
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Description

Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide is a sulfonamide derivative characterized by a cyclopropane ring fused to a sulfonic acid group, which is further functionalized with a 3-bromo-5-methylphenyl amide moiety. The bromine atom at the 3-position and methyl group at the 5-position of the aromatic ring suggest tailored electronic and steric properties, which may influence bioavailability, receptor binding, or metabolic stability .

Properties

IUPAC Name

N-(3-bromo-5-methylphenyl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-7-4-8(11)6-9(5-7)12-15(13,14)10-2-3-10/h4-6,10,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPINKSRGAZLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)NS(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships, and relevant case studies.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various cyclopropane derivatives, including amide compounds. A significant investigation synthesized fifty-three amide derivatives containing cyclopropane and evaluated their in vitro antimicrobial activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

1.1 Antibacterial Activity

The minimum inhibitory concentration (MIC) values were determined for several compounds:

CompoundPathogenMIC (μg/mL)Activity Level
F7Staphylococcus aureus128Moderate
F5Staphylococcus aureus32Moderate
F36Escherichia coli64Moderate
F53Escherichia coli32Moderate
F9Candida albicans16Excellent

These results indicate that certain derivatives exhibit promising antibacterial activity, particularly against S. aureus and E. coli, with some compounds showing excellent antifungal activity against C. albicans .

1.2 Structure-Activity Relationships

The study also explored the structure-activity relationships (SAR) of the synthesized compounds. It was found that:

  • The introduction of halogens at specific positions on the phenyl ring significantly enhanced antibacterial activity.
  • Cyclopropane derivatives with piperazine amide substitutions showed no antibacterial activity, suggesting that specific structural features are crucial for efficacy .

2.1 In Vitro Metabolic Stability

In a separate study focusing on fluorinated cyclopropyl amides, researchers assessed the metabolic stability of these compounds. The results indicated that less than 1% hydrolysis of the amide bond occurred, suggesting good metabolic stability, which is essential for drug development .

2.2 Potency and Selectivity

Another investigation examined the potency of cyclopropyl amides against specific biological targets, such as Bruton's tyrosine kinase (Btk). The study found that certain stereoisomers exhibited high potency with IC50 values in the nanomolar range, indicating their potential as therapeutic agents .

Molecular docking studies have provided insights into the binding interactions between cyclopropanesulfonic acid derivatives and their biological targets. For example, certain derivatives formed extensive van der Waals and hydrogen bonding interactions within the active site of proteins, which is indicative of a specific mechanism of action rather than mere lipophilic partitioning .

4. Conclusion

This compound and its derivatives demonstrate significant biological activity, particularly as antimicrobial agents. The ongoing research into their structure-activity relationships and mechanisms of action will be crucial for developing effective therapeutic agents based on these compounds.

Further studies are warranted to explore their full potential in clinical applications and to understand better their pharmacokinetic properties and safety profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Amide Derivatives

Cyclopropanesulfonic Acid [3-Bromo-5-(Pyrrolidine-1-Carbonyl)-Phenyl]-Amide (QD-0521)
  • Structure : Differs at the 5-position, where a pyrrolidine-1-carbonyl group replaces the methyl group in the target compound.
  • The bromine at the 3-position is retained, suggesting shared reactivity for further derivatization (e.g., Suzuki coupling) .
  • Synthesis : Reported purity of 95% (Combi-Blocks catalog), indicating feasible synthetic accessibility despite steric complexity .
Carpro-AM Derivatives ()
  • Structure : Carbazole-based amides with halogenated or trifluoromethyl pyridine substituents.
  • Comparison: While structurally distinct (carbazole vs. cyclopropanesulfonamide backbone), these compounds highlight the role of bromine (e.g., Carpro-AM4, 3-bromopyridine) in modulating electronic properties.

Cyclopentyl-Fused Cyclopropanesulfonamides (Patent Compounds)

Examples from European Patent Applications (2022) include:

  • Cyclopropanesulfonic Acid [(1S,3R,4S)-3-Ethyl-4-(3,6,7,8-Tetrahydro-3,4,9-Triaza-Cyclopenta[a]Naphthalen-9-yl)-Cyclopentyl]-Amide
    • Structure : Incorporates a fused tricyclic heteroaromatic system and cyclopentyl-ethyl group.
    • Comparison : The target compound’s simpler aromatic amide may offer synthetic advantages (fewer stereocenters) but lacks the rigid heterocyclic framework linked to kinase inhibition or receptor targeting in patent examples .
  • Cyclopropanesulfonic Acid [(1S,3S,4R)-3-(2-Amino-Imidazo[4,5-d]Pyrrolo[2,3-b]Pyridin-1(6H)-yl)-4-Ethyl-Cyclopentyl]-Amide Structure: Features an amino-substituted imidazo-pyrrolo-pyridine moiety.
Molecular Weight and Lipophilicity
  • Target Compound : Molecular weight ~328 g/mol (estimated). The bromine (high atomic weight) and methyl group increase molecular size and logP (~3.5 predicted), favoring membrane permeability but possibly limiting aqueous solubility.
  • QD-0521 : Higher molecular weight (~428 g/mol) due to the pyrrolidine carbonyl, with logP reduced to ~2.8 (estimated), balancing lipophilicity and solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent (Position) Molecular Weight (g/mol) logP (Predicted) Key Features
Target Compound 3-Br, 5-Me (phenyl) ~328 ~3.5 High lipophilicity, bromine reactivity
QD-0521 (Combi-Blocks) 3-Br, 5-pyrrolidine-carbonyl ~428 ~2.8 Enhanced solubility, H-bond donor
Patent Example (EP 3 950 692 A1) Cyclopentyl-ethyl + tricyclic ~480 ~4.2 Kinase inhibition potential
Carpro-AM4 () 3-Bromopyridine ~452 ~3.0 Carbazole backbone, moderate yield

Research Implications and Gaps

  • Biological Activity : While patent compounds emphasize kinase or receptor targeting, the target compound’s simpler structure may prioritize preliminary SAR studies or serve as an intermediate for bromine-mediated cross-coupling .
  • Data Limitations: No direct pharmacological or solubility data for the target compound exists in the provided evidence. Future work should prioritize experimental validation of its properties relative to analogs.

Preparation Methods

Preparation of Cyclopropylsulfonamide Intermediate

The key intermediate, cyclopropylsulfonamide, is prepared by nucleophilic substitution of cyclopropylsulfonyl chloride with ammonia or ammonium hydroxide under controlled conditions.

Method Reagents & Conditions Yield Notes
Method 1 Cyclopropylsulfonyl chloride (5 g, 28.45 mmol) in THF (50 mL) added to ammonia-saturated THF (100 mL) at 0 °C, warmed to room temperature overnight, stirred additional day 100% White solid obtained after silica gel plug purification; 1H NMR δ 0.94-1.07 (m, 4H), 2.52-2.60 (m, 1H)
Method 2 Cyclopropylsulfonyl chloride (0.400 mL, 3.95 mmol) in methanol (3 mL) reacted with ammonium hydroxide (15 mL) at 20 °C for 16 h 52% Product isolated by extraction and drying; 1H NMR (DMSO-d6) δ 6.78 (br s, 2H), 2.50-2.46 (m, 1H), 0.89-0.86 (m, 4H)

These methods emphasize mild temperatures (0–20 °C) and typical solvents such as THF or methanol. The reaction proceeds efficiently, yielding cyclopropylsulfonamide in high purity.

Coupling to Form Cyclopropanesulfonic Acid (3-bromo-5-methylphenyl)-amide

The amide bond formation is typically achieved via activation of the carboxylic acid or acid derivative of the 3-bromo-5-methylphenyl moiety, followed by reaction with cyclopropylsulfonamide.

Entry Reactants Activation Agent Solvent Temperature & Time Yield Purification Notes
1 3-bromo-5-methylphenyl acid derivative + cyclopropylsulfonamide Carbonyldiimidazole (CDI) Anhydrous DMF 40 °C, 1 h pre-activation; then 40 °C, 10 h with DBU 71% Flash chromatography (ethyl acetate/hexanes 1:1) LCMS m/z 779.2 (M+H)+; detailed 1H and 13C NMR data provided
2 Compound 1570A + cyclopropanesulfonamide CDI THF 70 °C, 1.5 h pre-activation; room temp, 18 h with DBU 48% Preparative TLC (EtOAc-hexanes + 1% formic acid) Beige solid product; washing with acid, water, brine
3 3-bromo-5-methylphenyl acid derivative + cyclopropylsulfonamide CDI Anhydrous DMF 40 °C, 1 h pre-activation; 40 °C until completion with DBU 51% Silica gel flash chromatography (MeOH in DCM gradient) MS (ESI) m/z 787.3 (M+H)+

These reactions utilize CDI as a coupling agent to activate the acid functionality, followed by nucleophilic attack by cyclopropylsulfonamide under basic conditions (DBU). The reactions are typically conducted in polar aprotic solvents like DMF or THF at moderate temperatures (40–70 °C). Purification is achieved by chromatographic methods, yielding the target amide in moderate to good yields (48–71%).

Reaction Mechanism Insights and Optimization

  • Activation step: Carbonyldiimidazole reacts with the carboxylic acid to form an active imidazolide intermediate, which is more reactive toward nucleophilic attack.
  • Nucleophilic substitution: Cyclopropylsulfonamide attacks the activated intermediate, forming the amide bond.
  • Base role: DBU acts as a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.
  • Temperature control: Moderate heating (40 °C) is sufficient to drive the reaction without decomposing sensitive functional groups.
  • Purification: Flash chromatography and preparative TLC are effective in isolating the pure compound from side products.

Summary Table of Preparation Methods

Step Reagents Conditions Yield Key Observations
Cyclopropylsulfonamide synthesis Cyclopropylsulfonyl chloride + NH3 or NH4OH THF or MeOH, 0–20 °C, 16–24 h 52–100% High purity, white solid; mild conditions
Amide coupling 3-bromo-5-methylphenyl acid derivative + cyclopropylsulfonamide + CDI + DBU DMF or THF, 40–70 °C, 1–18 h 48–71% Efficient coupling; chromatographic purification

Research Findings and Practical Notes

  • The use of carbonyldiimidazole as an activating agent is well-documented for sulfonamide amide bond formation, providing good yields and reaction control.
  • Cyclopropylsulfonamide intermediates are readily prepared in high yield and purity, which is critical for downstream coupling efficiency.
  • Reaction monitoring by LC-MS and NMR confirms product formation and purity.
  • The choice of solvent and temperature plays a crucial role in optimizing yield and minimizing side reactions.
  • Purification by flash chromatography or preparative TLC ensures isolation of analytically pure material suitable for further applications.

Q & A

Q. What are the standard synthetic routes for cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide, and how is purification optimized?

The compound is synthesized via amidation of cyclopropanesulfonyl chloride with 3-bromo-5-methylaniline under anhydrous conditions. A key procedure involves dissolving intermediates in dimethyl sulfoxide (DMSO) and using column chromatography (CC) with dichloromethane/methanol (8:2) gradients for purification . Challenges include low yields (e.g., 16% for unsubstituted amides vs. 50% for methyl-substituted derivatives), attributed to steric hindrance and solubility differences. Optimized protocols recommend inert atmospheres, controlled stoichiometry, and pre-purification of intermediates to minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing cyclopropanesulfonic acid derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the cyclopropane ring (δ 1.2–1.8 ppm for cyclopropane protons) and sulfonamide linkages (δ 3.2–3.6 ppm for SO₂NH). Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular ions, while infrared (IR) spectroscopy identifies sulfonamide C=O stretches (~1350 cm⁻¹) and NH bends (~1550 cm⁻¹). X-ray crystallography, though less common, resolves stereochemical ambiguities in cyclopropane-containing systems .

Advanced Research Questions

Q. How can reaction yields for cyclopropanesulfonic acid derivatives be improved despite steric and electronic constraints?

Yield discrepancies (e.g., 16% for 37a vs. 50% for 38a ) arise from steric hindrance at the amide nitrogen and electronic effects of bromine substituents. Strategies include:

  • Temperature modulation : Lowering reaction temperatures to stabilize intermediates.
  • Solvent optimization : Using polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.
  • Catalysis : Employing DMAP (4-dimethylaminopyridine) to accelerate amidation . Computational modeling (DFT) predicts transition-state geometries to guide substituent placement .

Q. What mechanistic insights explain the α,β-dehydrohalogenation pathway in cyclopropanesulfonic acid synthesis?

Cyclopropane ring formation via α,β-dehydrohalogenation involves elimination of HCl from γ-chloro sulfones, proceeding through a carbocation intermediate stabilized by resonance with the sulfonyl group. Evidence from isotopic labeling (²H, ¹³C) confirms syn-elimination stereochemistry. Competing pathways (e.g., Wagner-Meerwein rearrangements) are suppressed using bulky bases like tert-butoxide .

Q. How does the 3-bromo-5-methylphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the meta position enables Suzuki-Miyaura couplings with aryl boronic acids, while the methyl group enhances steric stability. Challenges include:

  • Regioselectivity : Competing coupling at the sulfonamide nitrogen vs. the aryl bromide.
  • Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing dehalogenation side reactions. Kinetic studies show that electron-withdrawing groups (e.g., sulfonamide) reduce oxidative addition rates .

Q. What are the stability profiles of cyclopropanesulfonic acid amides under physiological conditions?

Cyclopropanesulfonic acid derivatives exhibit pH-dependent hydrolysis. At physiological pH (7.4), the sulfonamide bond remains stable (>48 hours), but acidic conditions (pH < 3) promote cleavage via protonation of the sulfonamide oxygen. Accelerated stability testing (40°C/75% RH) reveals degradation products (e.g., 3-bromo-5-methylaniline) detected via HPLC-MS .

Data Contradiction Analysis

Q. Why do computational models and experimental results diverge in predicting cyclopropane ring strain effects?

Molecular mechanics calculations often underestimate torsional strain in cyclopropane-sulfonamide hybrids due to incomplete parameterization of sulfur-containing rings. Experimental data (e.g., X-ray bond angles of 58°–60° vs. predicted 55°) highlight limitations in force fields. Hybrid QM/MM methods improve accuracy but require validation against crystallographic data .

Methodological Recommendations

  • Synthetic protocols : Prioritize Schlenk techniques for air-sensitive intermediates .
  • Analytical workflows : Combine 2D-NMR (HSQC, HMBC) with high-resolution MS for unambiguous structural assignment .
  • Reaction monitoring : Use in-situ IR to track sulfonamide formation and avoid over-reaction .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide
Reactant of Route 2
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Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide

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